1,3-Diallyl-7-methylxanthine

Description

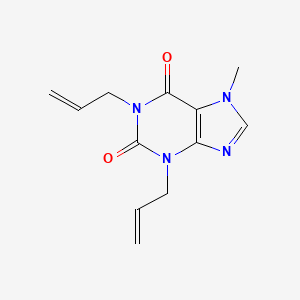

Structure

2D Structure

3D Structure

Properties

CAS No. |

102284-65-1 |

|---|---|

Molecular Formula |

C12H14N4O2 |

Molecular Weight |

246.27 g/mol |

IUPAC Name |

7-methyl-1,3-bis(prop-2-enyl)purine-2,6-dione |

InChI |

InChI=1S/C12H14N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h4-5,8H,1-2,6-7H2,3H3 |

InChI Key |

YAUBCZNTZIWFJS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,3 Diallyl 7 Methylxanthine

Established Synthetic Pathways for 1,3-Diallyl-7-methylxanthine

Traditional synthesis of asymmetrically substituted xanthines like this compound relies on multi-step sequences starting from readily available precursors. The order of substitution is critical due to the differential reactivity of the nitrogen atoms in the xanthine (B1682287) core.

The most direct synthetic routes to this compound typically begin with a precursor that already contains the N7-methyl group, namely 7-methylxanthine (B127787). This intermediate is a known metabolite of caffeine (B1668208) and theobromine (B1682246). nih.gov The synthesis proceeds via the sequential alkylation of the N1 and N3 positions. The acidity of the N-H protons in the xanthine ring generally follows the order N3 > N7 > N1, which guides the regioselectivity of the alkylation reactions. nih.gov

A common pathway involves the following steps:

Starting Material: 7-Methylxanthine is selected as the precursor.

N3-Alkylation: The first allylation is directed to the most acidic N3 position under basic conditions.

N1-Alkylation: The second allylation occurs at the N1 position, typically requiring slightly more forcing conditions to yield the final this compound product.

An alternative, more classical approach is the Traube purine (B94841) synthesis. nih.gov This method constructs the purine ring system from a substituted pyrimidine (B1678525) precursor. For this compound, the synthesis could start from 1,3-diallyl-4,5-diaminouracil. This intermediate would then be reacted with a formic acid derivative to form the imidazole (B134444) ring, followed by methylation at the N7 position to complete the synthesis. google.com

Optimizing the yield of this compound requires careful control over several reaction parameters to ensure selective and efficient N-alkylation while minimizing side reactions, such as O-alkylation. Key parameters for the allylation of a 7-methylxanthine precursor are detailed below.

Table 1: Parameters for Optimization of this compound Synthesis

| Parameter | Options | Considerations |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | The choice of base influences the deprotonation of the specific nitrogen atoms. Stronger bases like NaH can lead to less selective di-alkylation, while weaker inorganic or organic bases allow for more controlled, sequential additions. mdpi.comnih.gov |

| Alkylating Agent | Allyl bromide, Allyl chloride, Allyl iodide | Allyl bromide is a common choice, offering a balance of reactivity and stability. The stoichiometry must be precisely controlled for sequential alkylation. |

| Solvent | DMF, DMSO, Acetonitrile (B52724), THF | Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are typically used as they effectively dissolve the xanthine salts and facilitate the nucleophilic substitution reaction. mdpi.comnih.gov |

| Temperature | Room Temperature to 120 °C | Lower temperatures may favor mono-alkylation, while higher temperatures are often required for the second alkylation step and to drive the reaction to completion. Microwave-assisted synthesis can significantly shorten reaction times. nih.gov |

| Catalyst/Additive | Phase-transfer catalysts (e.g., Bu₄NBr) | In biphasic systems or when using inorganic bases, a phase-transfer catalyst can improve the reaction rate and yield by transporting the nucleophile into the organic phase. nih.gov |

Novel and Greener Synthesis Approaches for this compound

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes. While direct green synthesis of this compound is not widely reported, significant advances have been made in the biosynthesis of its key precursor, 7-methylxanthine.

Chemical synthesis methods for producing 7-methylxanthine can be complex, requiring hazardous chemicals and resulting in low yields. nih.gov In contrast, biocatalytic routes offer a promising alternative. researchgate.net Engineered strains of Escherichia coli have been developed to efficiently produce 7-methylxanthine from more abundant and less expensive methylxanthines like caffeine or theobromine. nih.govuobaghdad.edu.iq

One such process uses a mixed culture of two specialist E. coli strains:

Strain 1: Converts caffeine to theobromine.

Strain 2: Converts theobromine to 7-methylxanthine.

By optimizing the ratio of these cell types and the reaction conditions, researchers achieved an 85.6% molar conversion of caffeine to 7-methylxanthine. nih.govnih.gov This biocatalytic production of the 7-methylxanthine scaffold represents a significant green advancement, which can then be integrated with conventional chemical steps for the final allylation to produce this compound.

Structural Modification Strategies on the this compound Scaffold

The this compound molecule serves as a versatile scaffold for further chemical modification. Derivatization efforts typically focus on altering the substituents at the N1, N3, and C8 positions to explore structure-activity relationships for various biological targets.

The allyl groups at the N1 and N3 positions are prime targets for modification. In the broader class of xanthines, varying the alkyl substituents at these positions is a well-established strategy for modulating pharmacological activity. nih.gov For example, elongating the N1 and N3 alkyl chains from methyl to propyl groups can significantly enhance affinity for adenosine (B11128) receptors. nih.gov

Analogues of this compound can be synthesized by replacing allyl bromide with other substituted alkenyl or alkynyl halides during the alkylation steps. This allows for the introduction of a wide range of functional groups, altering the steric and electronic properties of the molecule.

Table 2: Synthesis of N1 and N3 Analogues

| Precursor | Alkylating Reagent | Resulting Analogue |

|---|---|---|

| 7-Methylxanthine | Crotyl bromide (1-bromo-2-butene) | 1,3-Dicrotyl-7-methylxanthine |

| 7-Methylxanthine | Methallyl chloride (3-chloro-2-methyl-1-propene) | 1,3-Dimethallyl-7-methylxanthine |

| 7-Methylxanthine | Propargyl bromide (3-bromo-1-propyne) | 1,3-Dipropargyl-7-methylxanthine |

The C8 position of the xanthine ring is another critical site for structural modification, with C8-substituents profoundly influencing biological activity. zsmu.edu.uaresearchgate.net Synthesizing C8-modified derivatives of this compound can be achieved through several established routes, often starting from an 8-halogenated precursor.

Strategy 1: Modification of an 8-Haloxanthine Intermediate This approach would first require the synthesis of 8-bromo-1,3-diallyl-7-methylxanthine. This key intermediate can then undergo various transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids introduces diverse aromatic groups at the C8 position. mdpi.comnih.gov

Sonogashira Coupling: Reaction with terminal alkynes yields C8-alkynyl derivatives, which can serve as handles for further functionalization, such as click chemistry (CuAAC reactions). mdpi.comnih.gov

Nucleophilic Substitution: Reaction with amines, thiols, or alcohols can introduce a variety of functional groups, often requiring heating in a solvent like DMF. zsmu.edu.uazsmu.edu.ua

Strategy 2: Ring-Closing Synthesis (Traube Synthesis) An alternative is to build the C8-substituted scaffold from an acyclic precursor. This involves condensing 1,3-diallyl-5,6-diaminouracil (B12286) with a carboxylic acid (R-COOH) or its derivative. researchgate.netresearchgate.net The 'R' group from the carboxylic acid becomes the substituent at the C8 position. The final step would be N7-methylation. This method is particularly useful for introducing substituents that are not compatible with the conditions of cross-coupling reactions.

Table 3: Examples of C8 Modifications

| Synthetic Method | Reagents | C8-Substituent |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | Phenyl |

| Sonogashira Coupling | (Trimethylsilyl)acetylene, Pd/Cu catalyst | Ethynyl |

| Nucleophilic Substitution | Piperidine, heat | Piperidinyl |

These synthetic and derivatization strategies highlight the chemical tractability of the this compound scaffold, paving the way for the creation of a diverse library of analogues for further scientific investigation.

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of synthetic this compound from a reaction mixture are critical steps to obtain a product of high purity. The methods employed are based on standard laboratory techniques for solid organic compounds and are adapted from procedures used for structurally similar xanthine derivatives. The choice of technique depends on the nature of the impurities present, which typically include unreacted starting materials, reagents, and by-products from the synthesis.

Commonly employed purification strategies for xanthine derivatives involve crystallization, extraction, and chromatography.

Crystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. For a related compound, 1,3-diallyl-8-cyclopentyl-xanthine, a purification sequence involving precipitation with acid, dissolution in sodium hydroxide, and subsequent reprecipitation with acid was used, followed by crystallization from an ethanol/water mixture after treatment with activated charcoal to remove colored impurities. d-nb.info

Liquid-Liquid Extraction: This technique is used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, after a reaction, the mixture might be diluted with an organic solvent and washed with water or an acidic or basic aqueous solution to remove water-soluble impurities, acids, or bases. archive.org

Chromatography: Column chromatography is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase. The crude mixture is loaded onto a column packed with a solid adsorbent like silica (B1680970) gel or alumina, and a solvent or solvent mixture (the mobile phase) is passed through the column. orientjchem.org Components of the mixture travel down the column at different rates and are collected as separate fractions. Flash column chromatography, which uses pressure to speed up the solvent flow, is a common and rapid variant. orientjchem.org

The table below summarizes various techniques applicable to the purification and isolation of xanthine derivatives like this compound.

| Technique | Principle | Application Notes for Xanthine Derivatives | Reference(s) |

| Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Often used as a final purification step. Solvents like ethanol/water mixtures are common. Decolorizing with charcoal can remove colored impurities. d-nb.info | d-nb.info |

| Acid-Base Extraction | Separation based on the acidic or basic nature of the compound. The xanthine core has weakly acidic and basic sites. | The product can be dissolved in a dilute base (like NaOH) and then reprecipitated by adding acid (like HCl), separating it from neutral or acidic/basic impurities. d-nb.info | d-nb.info |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Effective for removing closely related by-products. A solvent system such as hexane-acetone is often employed. orientjchem.org | orientjchem.org |

| Filtration | Mechanical separation of a solid from a liquid. | Used to collect the precipitated or crystallized solid product from the solvent. d-nb.info | d-nb.info |

Molecular Mechanisms of Action of 1,3 Diallyl 7 Methylxanthine

Adenosine (B11128) Receptor Antagonism by 1,3-Diallyl-7-methylxanthine

This compound functions as an antagonist at adenosine receptors, competitively blocking the binding of the endogenous nucleoside, adenosine. This antagonism is the principal mechanism underlying many of its physiological effects. The affinity and selectivity of the compound for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) are determined by its specific chemical structure.

A₁ Adenosine Receptor Subtype Binding and Functional Selectivity

Direct binding affinity data (Kᵢ values) for this compound at the A₁ adenosine receptor are not extensively detailed in publicly available scientific literature. However, structure-activity relationship (SAR) studies of xanthine (B1682287) analogues provide a strong basis for predicting its profile. A key structural feature of this compound is the methyl group at the N-7 position, a characteristic it shares with caffeine (B1668208) (1,3,7-trimethylxanthine). Research indicates that the presence of a 7-methyl group generally leads to a significant decrease in affinity for the A₁ receptor subtype. nih.gov This suggests that this compound likely possesses a relatively low affinity for the A₁ receptor, making it a weak antagonist at this site. This low affinity for A₁ receptors contributes to its functional selectivity towards A₂ receptor subtypes.

A₂A Adenosine Receptor Subtype Binding and Functional Selectivity

While specific Kᵢ values for this compound are not prominently reported, SAR studies on xanthine derivatives consistently show that substitutions at the N-1 and N-3 positions with groups larger than a methyl, such as propyl or allyl, tend to enhance affinity for A₂A receptors. scispace.com The combination of 1,3-diallyl substituents with a 7-methyl group points towards a profile of a selective A₂A adenosine receptor antagonist. An analogue, 1,3-dipropyl-7-methylxanthine (B14052), is recognized as being selective for A₂ receptors. nih.gov This functional selectivity is a hallmark of many synthetic 1,3-dialkyl-7-methylxanthines.

Table 1: Adenosine Receptor Binding Affinities of Selected Xanthine Analogues

| Compound | A₁ Receptor Kᵢ (nM) | A₂A Receptor Kᵢ (nM) | Species/Tissue |

| Caffeine | 12,000 | 25,000 | Rat Brain |

| Theophylline (B1681296) | 11,000 | 20,000 | Rat Brain |

| 1,3-Dipropyl-7-methylxanthine | 2,100 | 400 | Rat Brain |

This table presents data for structurally related compounds to provide context for the likely receptor binding profile of this compound. Data sourced from multiple studies.

A₂B and A₃ Adenosine Receptor Interaction Profiles

The interaction of this compound with A₂B and A₃ adenosine receptors is not well-characterized in available research. For the A₃ receptor , studies on other xanthine series have shown that this subtype is generally less sensitive to classical xanthine antagonists compared to A₁ and A₂A receptors. researchgate.net In one study focusing on 8-arylxanthines, the affinity at A₃ receptors was found to be influenced by the 1,3-dialkyl substituents, with the affinity order being dibutyl > dipropyl > diallyl. nih.gov This suggests that the diallyl substitution may confer a lower affinity for the A₃ receptor compared to other alkyl groups within that specific chemical series.

For the A₂B receptor , SAR is complex. Studies on various substituted xanthines indicate that modifications at the 1-, 3-, and 7-positions can significantly alter binding affinity, but specific data for this compound is lacking. nih.gov Generally, simple alkylxanthines exhibit micromolar affinities at A₂B receptors. nih.gov

Allosteric Modulation of Adenosine Receptors by this compound

There is no scientific evidence from the reviewed literature to suggest that this compound acts as an allosteric modulator of adenosine receptors. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous agonists like adenosine bind. The current understanding is that this compound functions as a competitive, orthosteric antagonist.

Phosphodiesterase (PDE) Inhibition by this compound

A secondary mechanism of action for xanthine derivatives is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cAMP and cGMP. However, for many potent adenosine receptor antagonists, this effect is considerably weaker.

Isoform-Specific Inhibition Profiles (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

Specific inhibitory concentration (IC₅₀) values for this compound against individual PDE isoforms are not well-documented. However, the general profile for A₂-selective xanthine antagonists is one of weak and non-selective PDE inhibition. nih.gov Studies on closely related compounds show that their potency as adenosine receptor antagonists can be up to 10,000-fold higher than their potency as PDE inhibitors. nih.gov For instance, the A₂ receptor-selective analogue 1,3-dipropyl-7-methylxanthine is reported to be approximately 10 to 300 times more potent as an adenosine receptor antagonist than as a PDE inhibitor. nih.gov Other xanthines have been shown to inhibit cAMP-specific isoforms (PDE3 and PDE4) only modestly, with IC₅₀ values typically in the micromolar range (10⁻⁴ M). nih.gov This indicates that at concentrations where this compound effectively antagonizes adenosine receptors, it is unlikely to cause significant PDE inhibition.

Table 2: Phosphodiesterase Inhibition by a Structurally Related Xanthine Analogue

| Compound | PDE Isoform | IC₅₀ (µM) | Source Tissue |

| Propentofylline | PDE I | >100 | Rat Heart |

| PDE II | 20 | Rat Heart | |

| PDE III | >100 | Rat Heart | |

| PDE IV | 40 | Rat Heart |

This table shows data for propentofylline, another xanthine derivative, to illustrate the typical magnitude and selectivity of PDE inhibition by such compounds. Data sourced from Lugnier et al. (1995). nih.gov

Structure-Activity Relationships for PDE Inhibition Based on this compound

The pharmacological activity of xanthine derivatives is significantly influenced by the nature and position of substituents on the purine (B94841) ring. The primary mechanism for many methylxanthines is the inhibition of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. nih.gov The structure-activity relationship (SAR) for PDE inhibition among xanthines indicates that modifications at the N-1, N-3, and N-7 positions are critical for both potency and selectivity.

Generally, elongating the alkyl groups at the N-1 and N-3 positions from methyl (as in theophylline) to propyl can increase affinity for adenosine receptors and inhibitory potency against PDEs. nih.gov For instance, 1,3-dipropyl-7-methylxanthine is a known PDE inhibitor. scbt.com The presence of allyl groups (a three-carbon chain with a double bond) at the N-1 and N-3 positions in this compound suggests it likely functions as a PDE inhibitor, a characteristic common to this chemical class. scbt.com While direct comparative studies on this compound are scarce, research on related compounds provides insight. For example, propentofylline, another xanthine derivative, demonstrates potent inhibition of several PDE isoforms, particularly PDE II and PDE IV. nih.gov The specific inhibitory profile of this compound against various PDE isoenzymes has not been extensively detailed in the available literature.

Table 1: Comparative PDE Inhibition by Xanthine Derivatives

| Compound | N-1 Substitution | N-3 Substitution | N-7 Substitution | Notable PDE Inhibition |

|---|---|---|---|---|

| Theophylline | Methyl | Methyl | H | Non-selective PDE inhibitor. mdpi.comubi.pt |

| Caffeine | Methyl | Methyl | Methyl | Non-selective PDE inhibitor. scispace.com |

| Propentofylline | -CH(CH₃)(CH₂)₄OH | Methyl | Propyl | Selective for PDE II and rolipram-sensitive PDE IV. nih.gov |

| 1,3-Dipropyl-7-methylxanthine | Propyl | Propyl | Methyl | Known PDE inhibitor. scbt.com |

| This compound | Allyl | Allyl | Methyl | Presumed PDE inhibitor based on structural analogy. |

Note: This table is interactive and can be sorted by column headers.

Modulation of Intracellular Signaling Cascades by this compound

Cyclic Nucleotide (cAMP, cGMP) Pathway Regulation

By inhibiting phosphodiesterases, methylxanthines prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their intracellular accumulation. nih.gov This increase in cyclic nucleotide levels activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate numerous substrate proteins, culminating in a wide range of physiological responses. ahajournals.org Given that this compound is structurally poised to be a PDE inhibitor, it is expected to regulate cellular function by increasing intracellular concentrations of cAMP and cGMP. nih.govahajournals.org

MAPK/ERK Signaling Pathway Engagement

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov While various compounds have been shown to modulate this pathway, there is currently no specific scientific literature that documents the direct engagement or modulation of the MAPK/ERK signaling pathway by this compound. Studies on other molecules have shown that this pathway can be a target for therapeutic intervention in various diseases. researchgate.netsemanticscholar.org

PI3K/Akt Pathway Interactions

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another fundamental cascade that governs cell survival, growth, and metabolism. plos.org Its dysregulation is common in various pathologies. For instance, diallyl trisulfide, a compound also containing an allyl group, has been shown to exert protective effects through the activation of the PI3K/Akt pathway. nih.gov However, the current body of scientific research lacks specific studies detailing any direct interactions or modulatory effects of this compound on the PI3K/Akt pathway.

Calcium Signaling Homeostasis

Methylxanthines are known to influence intracellular calcium (Ca²⁺) homeostasis. mdpi.com A significant mechanism is the stimulation of Ca²⁺ release from intracellular stores, such as the sarcoplasmic or endoplasmic reticulum, through the activation of ryanodine (B192298) receptors (RyRs). nih.govnih.gov Caffeine is a well-established full agonist of RyR channels, forcing transient fluxes of Ca²⁺. ubi.ptnih.gov This action contributes to various physiological effects, including muscle contraction and neuronal excitability. nih.gov As a structural analog of caffeine, this compound may also modulate calcium signaling by interacting with ryanodine receptors, although specific studies confirming the extent and nature of this interaction are not available.

Interaction with Other Potential Molecular Targets (e.g., GABA-A Receptors, Ryanodine Receptors)

Beyond PDE inhibition, methylxanthines can interact with other molecular targets, contributing to their diverse pharmacological profiles.

Ryanodine Receptors (RyRs): As mentioned, activation of RyRs is a recognized mechanism of action for methylxanthines. nih.gov Caffeine, for example, enhances the binding of [³H]ryanodine to calcium-release channels. scispace.com This interaction leads to increased intracellular calcium levels. It is plausible that this compound shares this ability to act as an agonist at ryanodine receptors, a common feature for this compound class. ubi.ptnih.gov

GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Some xanthines can modulate GABA-A receptor function. mdpi.com For example, caffeine and its analog 1,3-dipropargyl-7-methylxanthine have been shown to act as antagonists at the benzodiazepine (B76468) site of the GABA-A receptor, although at relatively high concentrations. scispace.com This suggests a potential for this compound to also interact with GABA-A receptors, potentially contributing to CNS-related effects.

Table 2: Interaction of Xanthine Derivatives with Other Molecular Targets

| Compound | Target Receptor | Type of Interaction |

|---|---|---|

| Caffeine | Ryanodine Receptors | Agonist, stimulates Ca²⁺ release. ubi.ptnih.gov |

| Caffeine | GABA-A Receptors | Antagonist at benzodiazepine site (IC₅₀ ~500 μM). scispace.com |

| 1,3-Dipropargyl-7-methylxanthine | Ryanodine Receptors | Activity similar to caffeine. scispace.com |

| 1,3-Dipropargyl-7-methylxanthine | GABA-A Receptors | Antagonist, ~fivefold more potent than caffeine. scispace.com |

| This compound | Ryanodine Receptors | Potential Agonist (Inferred). |

| This compound | GABA-A Receptors | Potential Antagonist (Inferred). |

Note: This table is interactive and can be sorted by column headers.

Characterization of Non-Adenosine Receptor Binding Sites

Research into the broader pharmacological activities of xanthine derivatives has identified several non-adenosine receptor binding sites. For this compound and its structural analogs, the most notable off-target interactions involve the inhibition of phosphodiesterases (PDEs) and, to a lesser extent for the general class, monoamine oxidases (MAOs).

Phosphodiesterase (PDE) Inhibition: Like other methylxanthines such as caffeine and theophylline, this compound belongs to a class of compounds known to act as inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.govgoogle.com These enzymes are responsible for the hydrolysis and degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A patent evaluating various xanthine derivatives for pesticidal activity identified 1,3-diallyl-xanthine as an effective PDE inhibitor. google.com The inhibitory constant (Ki), defined as the concentration required to produce a 50% inhibition of enzyme activity, was determined for hornworm nerve cord phosphodiesterase, indicating a direct interaction. google.com

While many modern, highly-substituted xanthines are designed to be potent and selective adenosine receptor antagonists with minimal PDE activity, the foundational xanthine structure retains this inhibitory capability. nih.gov For example, the structurally similar A2 receptor selective antagonist, 1,3-dipropyl-7-methylxanthine, is reported to be 10 to 300 times more potent as an adenosine receptor antagonist than as a PDE inhibitor, confirming that PDE inhibition is a measurable, albeit sometimes weaker, characteristic of this compound family. nih.gov

Monoamine Oxidase (MAO) Inhibition: Studies on the broader methylxanthine class have revealed inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. nih.gov For instance, caffeine, theobromine (B1682246), and isobutylmethylxanthine (IBMX) have been shown to inhibit human adipose tissue MAO. nih.gov While direct evidence for this compound is not extensively documented in available literature, the established activity of other xanthines suggests that MAO could be a potential, secondary binding site for this compound. The evaluation of novel xanthine derivatives often includes screening for MAO inhibition to determine selectivity, underscoring its relevance as a common off-target. researchgate.net

| Binding Site | Interaction | Compound Class | Supporting Evidence |

|---|---|---|---|

| Phosphodiesterases (PDEs) | Inhibition | 1,3-Diallyl-xanthine | Demonstrated inhibition of hornworm nerve cord PDE. google.com General activity for methylxanthines. nih.gov |

| Monoamine Oxidases (MAO) | Potential Inhibition | Methylxanthines (general) | Inhibition observed with caffeine, theobromine, and IBMX. nih.gov Considered a common off-target for xanthine derivatives. researchgate.net |

Functional Consequences of Off-Target Interactions

The interaction of this compound with non-adenosine receptor targets leads to distinct functional outcomes that complement its primary pharmacological activities.

Modulation of Cyclic Nucleotide Signaling: The most direct consequence of PDE inhibition is the elevation of intracellular levels of cAMP and/or cGMP. google.com By preventing their degradation, this compound can amplify the signaling cascades initiated by the activation of adenylyl cyclase and guanylyl cyclase. This mechanism is known to underlie many of the classic physiological effects of methylxanthines. For example, increased cAMP levels in smooth muscle cells can lead to relaxation, which is the basis for the bronchodilator effects of compounds like theophylline. semanticscholar.org Similarly, vasodilator effects can be mediated by increased cAMP. semanticscholar.org

In a non-medical context, the PDE inhibitory action of xanthine derivatives, including 1,3-diallyl-xanthine, has been linked to pesticidal and pestistatic (inhibiting or maiming) activities. The disruption of cAMP levels in insects is proposed as the mechanism for these effects. google.com

| Off-Target Interaction | Functional Consequence | Underlying Mechanism | Potential Outcome |

|---|---|---|---|

| PDE Inhibition | Increased intracellular cAMP/cGMP | Prevention of second messenger degradation. google.com | Smooth muscle relaxation (e.g., bronchodilation), vasodilation, pesticidal activity. google.comsemanticscholar.org |

| MAO Inhibition (Potential) | Altered neurotransmitter metabolism | Reduced degradation of monoamines (e.g., serotonin, dopamine). poison.org | Neuromodulation, potential anti-inflammatory effects. nih.govpoison.org |

Cellular and Biochemical Effects of 1,3 Diallyl 7 Methylxanthine

Cardiovascular Cellular Responses to 1,3-Diallyl-7-methylxanthine

Direct research on the cardiovascular cellular responses to this compound is limited. However, the effects of other methylxanthines provide a basis for potential mechanisms of action. Generally, methylxanthines exert their cardiovascular effects through two primary mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. nih.govnih.gov

There is no specific data available on the direct effects of this compound on myocyte contractility and electrophysiology. For comparison, other methylxanthines like caffeine (B1668208) and theophylline (B1681296) are known to have positive inotropic and chronotropic effects on cardiac muscle, leading to increased force of contraction and heart rate. nih.gov These effects are partly attributed to the mobilization of intracellular calcium and inhibition of phosphodiesterases, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov One study on various methylxanthines showed that their effects on intracellular calcium concentration and contraction in rat ventricular myocytes can differ based on their chemical structure and membrane permeability. nih.gov

Specific studies on the influence of this compound on endothelial cell function and nitric oxide (NO) production have not been identified. Endothelial cells play a crucial role in vascular homeostasis, with NO being a key signaling molecule in vasodilation. epa.gov The general class of methylxanthines has been associated with vasodilation, which is often linked to the relaxation of vascular smooth muscle. nih.gov The impact on endothelial-derived NO is an area that requires specific investigation for this compound.

There is a lack of direct research into the mechanisms of vascular smooth muscle relaxation induced by this compound. The relaxation of vascular smooth muscle is a key factor in vasodilation. nih.gov For methylxanthines in general, this effect is often attributed to the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. nih.gov

Neurocellular and Neurochemical Effects of this compound

The neurocellular and neurochemical effects of this compound are not well-documented. The central nervous system effects of methylxanthines are typically due to their ability to act as adenosine receptor antagonists. nih.gov

Specific data on how this compound modulates neuronal excitability and synaptic plasticity is not available. Synaptic plasticity is a fundamental process for learning and memory and can be influenced by various signaling pathways. nih.govmdpi.com For instance, the methylxanthine derivative 1-methylxanthine has been shown to augment the excitability of neurons through the activation of ryanodine (B192298) receptor channels. nih.gov

There is no specific information regarding the regulation of neurotransmitter release and reuptake by this compound. Other methylxanthines are known to influence neurotransmitter systems. For example, 1-methylxanthine has been found to increase the levels of several neurotransmitters, including acetylcholine (B1216132) and dopamine, which could facilitate better synaptic transmission. nih.gov

Glial Cell Activation and Neuroinflammatory Signaling

Information regarding the impact of this compound on glial cells, such as astrocytes and microglia, is not available in the current body of scientific research. Consequently, its role in modulating neuroinflammatory signaling pathways remains uncharacterized. While other methylxanthine derivatives have been investigated for their anti-inflammatory and neuroprotective properties, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Renal and Hepatic Cellular Studies with this compound

Glomerular and Tubular Cell Function Alterations

There are no published studies examining the effects of this compound on the function of glomerular and tubular cells of the kidneys. The influence of this specific compound on renal cellular physiology is currently unknown.

Hepatocyte Metabolism and Detoxification Pathways

The effects of this compound on hepatocyte metabolism and the various detoxification pathways within the liver have not been documented in scientific literature. Research into how this compound is metabolized and its potential interactions with hepatic enzymes is required to understand its effects on liver cells.

Immunomodulatory Actions of this compound in Immune Cells

Cytokine and Chemokine Production Modulation

Specific data on the modulation of cytokine and chemokine production by immune cells in response to this compound is not available. The immunomodulatory profile of this compound has yet to be established.

Lymphocyte Proliferation and Differentiation Effects

The effects of this compound on the proliferation and differentiation of lymphocytes, key processes in the adaptive immune response, have not been investigated. Further research is necessary to determine if this compound possesses any activity in this area.

Metabolic and Endocrine Cellular Impact of this compound

The metabolic and endocrine systems are complex networks that regulate energy homeostasis and physiological processes. Xanthine (B1682287) derivatives are known to interact with key cellular components within these systems. While direct and extensive research on this compound is limited, its effects can be inferred from the well-documented activities of its structural class. Methylxanthines, as a group, are recognized for their role as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. mdpi.comnih.gov These mechanisms are central to their influence on metabolic and endocrine cells. The presence of diallyl groups at the 1 and 3 positions and a methyl group at the 7 position suggests a unique pharmacological profile compared to naturally occurring methylxanthines like caffeine and theophylline. nih.gov

Adipocyte Differentiation and Lipid Accumulation

Adipocyte differentiation, or adipogenesis, is the process by which preadipocyte cells develop into mature, lipid-storing adipocytes. This process is a cornerstone of metabolic research, particularly in the context of obesity. In laboratory settings, the differentiation of preadipocyte cell lines, such as 3T3-L1, is commonly induced using a specific cocktail of chemical agents. A key component of this induction mixture is a methylxanthine, typically 3-isobutyl-1-methylxanthine (IBMX). nih.gov

The primary role of methylxanthines like IBMX in this process is to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and activates transcription factors like cAMP response element-binding protein (CREB). This signaling cascade initiates the expression of critical adipogenic regulators, including PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha), driving the cells toward the mature adipocyte phenotype characterized by the accumulation of lipid droplets.

Given that this compound shares the core xanthine structure, it is hypothesized to function similarly as a PDE inhibitor to promote adipocyte differentiation. The structure-activity relationships of various synthetic xanthines indicate that modifications to the substituent groups can significantly alter their potency and selectivity. researchgate.netsemanticscholar.org Therefore, the diallyl substitutions on this compound may influence its efficacy in inducing adipogenesis compared to other xanthine derivatives. Studies on other synthetic xanthine analogues have shown they can act as potent modulators of adipocyte metabolism, suggesting that compounds like this compound are viable candidates for influencing lipid accumulation pathways. researchgate.net

Table 1: Standard Components of an Adipogenic Induction Cocktail for 3T3-L1 Cells

| Component | Typical Function |

|---|---|

| Methylxanthine (e.g., IBMX) | Phosphodiesterase (PDE) inhibitor; increases intracellular cAMP levels to initiate the differentiation cascade. |

| Dexamethasone | A synthetic glucocorticoid that activates glucocorticoid receptors, promoting the expression of adipogenic transcription factors. |

| Insulin | Activates the insulin receptor signaling pathway, which is crucial for glucose uptake and lipogenesis in mature adipocytes. |

Pancreatic Beta-Cell Function and Insulin Secretion

Pancreatic beta-cells are responsible for synthesizing and secreting insulin in response to elevated blood glucose levels, a process fundamental to glucose homeostasis. The mechanism of glucose-stimulated insulin secretion (GSIS) involves glucose metabolism within the beta-cell, leading to an increased ratio of ATP to ADP. This change closes ATP-sensitive potassium (K-ATP) channels, depolarizing the cell membrane, opening voltage-gated calcium channels, and triggering the exocytosis of insulin-containing granules.

This primary pathway is modulated by other signaling molecules, including cAMP. An elevation in intracellular cAMP levels potentiates insulin secretion, enhancing the effect of glucose. This is why PDE inhibitors, such as IBMX, are frequently used in in-vitro studies of beta-cell function; by preventing cAMP degradation, they amplify the insulin secretory response to glucose. nih.gov

Cellular Bioenergetics and Mitochondrial Respiration Studies

Cellular bioenergetics describes the transformation and use of energy within cells, with mitochondria playing a central role as the primary sites of cellular respiration and ATP production. The study of mitochondrial respiration involves measuring oxygen consumption rates under various conditions to assess the efficiency of the electron transport chain and oxidative phosphorylation.

The metabolism of purines, including xanthines, is intrinsically linked to cellular bioenergetics. Xanthine oxidase, for instance, not only metabolizes xanthines but is also a source of reactive oxygen species (ROS), such as superoxide, which can impact mitochondrial function. nih.govmdpi.com High levels of ROS can lead to oxidative stress, damaging mitochondrial components and impairing respiratory efficiency. nih.gov Conversely, studies have shown that the inhibition of mitochondrial respiration can lead to the accumulation of purine (B94841) degradation products, including xanthine and hypoxanthine (B114508), highlighting the close relationship between energy metabolism and purine pathways. nih.gov

This compound, as a modulator of purine-related signaling through its potential actions on adenosine receptors and phosphodiesterases, could indirectly influence cellular bioenergetics. Adenosine receptors, particularly the A2A and A2B subtypes, are known to play roles in regulating cellular metabolism and mitochondrial function. A study of various caffeine and theophylline analogues identified the 1,3-diallyl analogue as being selective for the A2 adenosine receptor. nih.gov By antagonizing these receptors, this compound could alter downstream signaling pathways that impinge on mitochondrial activity, thereby affecting parameters such as basal respiration, ATP production, and maximal respiratory capacity.

Table 2: Key Parameters in Mitochondrial Respiration Studies

| Parameter | Description |

|---|---|

| Basal Respiration | The baseline oxygen consumption rate of cells under normal conditions, representing the energy demand for essential cellular functions like ATP production and proton leak. |

| ATP-Linked Respiration | The portion of basal respiration specifically used by ATP synthase to generate ATP. It is measured by observing the decrease in oxygen consumption after the addition of an ATP synthase inhibitor (e.g., oligomycin). |

| Proton Leak | The oxygen consumption that continues after ATP synthesis is inhibited. It reflects protons leaking across the inner mitochondrial membrane without generating ATP, often associated with heat production. |

| Maximal Respiration | The maximum rate of oxygen consumption a cell can achieve, measured after the addition of an uncoupling agent (e.g., FCCP) that collapses the proton gradient and removes the limitations of ATP synthase. |

| Spare Respiratory Capacity | The difference between maximal and basal respiration. It represents the cell's ability to respond to an increased energy demand or stress. |

In Vitro and Ex Vivo Pharmacological Investigations of 1,3 Diallyl 7 Methylxanthine

Receptor Binding Assays and Radioligand Studies for 1,3-Diallyl-7-methylxanthine

Information regarding the specific binding characteristics of this compound to various receptors is limited.

Saturation and Competition Binding Analyses

No specific studies detailing saturation and competition binding analyses for this compound were identified. Such studies would be crucial to determine its affinity (Kd) and the density of binding sites (Bmax) at specific receptors. While research on other xanthine (B1682287) derivatives often involves these assays to characterize their interactions with targets like adenosine (B11128) receptors, specific data for the this compound compound is not present in the reviewed literature.

One study on 1,3-dialkylxanthine derivatives noted that for 8-arylxanthines, the affinity at A3 adenosine receptors was enhanced by 1,3-dialkyl substituents in the order of dibutyl > dipropyl > diallyl. ebi.ac.uk This suggests that the diallyl substitution may confer a lower affinity for the A3 receptor compared to other alkyl substitutions within that specific chemical series, but quantitative binding data such as Ki values from competition assays for this compound were not provided.

Kinetic Characterization of Receptor-Ligand Interactions

There is no available information on the kinetic characterization of the interaction between this compound and its potential receptor targets. Kinetic studies are essential to determine the association (kon) and dissociation (koff) rate constants, which provide deeper insights into the dynamic nature of the ligand-receptor binding.

Functional Assays in Recombinant Cell Lines and Primary Cell Cultures

The functional consequences of this compound binding to a receptor, which are typically investigated through cellular assays, have not been documented.

cAMP Accumulation and Reporter Gene Assays

No data from cAMP accumulation or reporter gene assays for this compound could be located. These assays are fundamental in determining whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors, particularly those that signal through adenylyl cyclase.

Calcium Mobilization and Ion Channel Activity Measurements

Similarly, there is a lack of published research on the effects of this compound on intracellular calcium mobilization or its activity on various ion channels. These measurements are important for understanding a compound's potential effects on cellular signaling pathways that are independent of cAMP.

Organ Bath and Isolated Tissue Preparations

The effects of this compound on isolated tissues or organs, which would provide information on its physiological or pathophysiological actions in a more integrated biological system, have not been reported in the available scientific literature. Organ bath studies are critical for characterizing the pharmacological profile of a compound in terms of its effects on tissue contraction, relaxation, or secretion.

Isolated Heart Perfusion Studies (Langendorff Model)

Investigations using the Langendorff isolated heart model would be essential to determine the direct cardiac effects of this compound, independent of systemic neurohormonal influences. In this ex vivo preparation, the heart is retrogradely perfused through the aorta with a nutrient-rich buffer, allowing for the measurement of key cardiac parameters.

The primary objectives of such a study would be to assess the compound's influence on:

Myocardial Contractility: Changes in the force of contraction (inotropy) would be continuously monitored.

Heart Rate: Effects on the spontaneous sinus rhythm (chronotropy) would be recorded.

Coronary Flow: Alterations in the perfusion of the coronary arteries would indicate any direct vasodilatory or vasoconstrictive effects on the coronary vasculature.

Based on the known cardiovascular effects of other xanthine derivatives, it could be hypothesized that this compound might exhibit positive inotropic and chronotropic effects. nih.govcafeesaude.comresearchgate.net These effects are often attributed to the inhibition of phosphodiesterases and/or antagonism of adenosine receptors. nih.govnih.gov

Hypothetical Data from Langendorff Heart Perfusion:

| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |

| Left Ventricular Developed Pressure (mmHg) | 85 ± 5 | 98 ± 6 | 115 ± 7 |

| Heart Rate (beats/min) | 280 ± 10 | 295 ± 12 | 310 ± 15 |

| Coronary Flow (mL/min) | 12 ± 1 | 14 ± 1.5 | 16 ± 2 |

This table presents hypothetical data for illustrative purposes.

Isolated Vascular Ring and Airway Smooth Muscle Preparations

To characterize the effects of this compound on smooth muscle, in vitro studies using isolated vascular rings (e.g., from the aorta or mesenteric arteries) and airway smooth muscle preparations (e.g., tracheal rings) would be conducted. These assays allow for the direct assessment of the compound's ability to induce contraction or relaxation.

Vascular Ring Studies: Vascular rings would be mounted in an organ bath, and changes in isometric tension would be recorded. The experiment would aim to determine if this compound can:

Induce vasodilation in pre-contracted vascular rings (e.g., contracted with phenylephrine (B352888) or potassium chloride).

Inhibit vasoconstriction induced by various agonists.

Many xanthine derivatives are known to cause vasodilation, which is often mediated by the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govnih.gov

Airway Smooth Muscle Studies: Similarly, tracheal rings would be used to investigate the bronchodilatory potential of the compound. The ability of this compound to relax airway smooth muscle pre-contracted with agents like acetylcholine (B1216132) or histamine (B1213489) would be quantified. The relaxation of bronchial smooth muscle is a hallmark pharmacological effect of many xanthine derivatives, such as theophylline (B1681296). rxlist.comopentextbc.capressbooks.publibretexts.org This effect is primarily due to the inhibition of phosphodiesterase enzymes. opentextbc.capressbooks.publibretexts.org

Hypothetical Relaxation Data in Pre-Contracted Tissues:

| Tissue Preparation | Agonist (Pre-contraction) | This compound EC50 (µM) |

| Rat Aortic Rings | Phenylephrine (1 µM) | 15.2 ± 2.1 |

| Guinea Pig Tracheal Rings | Acetylcholine (10 µM) | 8.7 ± 1.5 |

This table presents hypothetical data for illustrative purposes.

Ex Vivo Brain Slice Electrophysiology

To investigate the neuromodulatory effects of this compound, electrophysiological recordings from ex vivo brain slices would be performed. nih.govfrontiersin.org This technique allows for the study of the compound's effects on neuronal excitability, synaptic transmission, and plasticity in a relatively intact neural circuit. nih.govfrontiersin.org

Key parameters that would be investigated include:

Spontaneous Neuronal Firing: Changes in the rate and pattern of spontaneous action potentials.

Evoked Synaptic Potentials: Modulation of excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs).

Long-Term Potentiation (LTP) and Long-Term Depression (LTD): Effects on synaptic plasticity, which are cellular correlates of learning and memory.

Xanthine derivatives like caffeine (B1668208) are well-known central nervous system stimulants, primarily through their antagonism of adenosine A1 and A2A receptors. nih.gov It would be of interest to determine if this compound shares these properties and to characterize its specific effects on different brain regions, such as the hippocampus or cortex.

Enzyme Inhibition Assays (e.g., PDEs, Kinases)

The primary molecular targets of many xanthine derivatives are phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides (cAMP and cGMP). nih.govfrontiersin.org A comprehensive enzyme inhibition assay would be conducted to determine the inhibitory potency and selectivity of this compound against various PDE isoforms.

Phosphodiesterase (PDE) Inhibition Profile: The inhibitory activity of the compound would be tested against a panel of PDE enzymes (PDE1-PDE11). The half-maximal inhibitory concentration (IC50) for each isoform would be determined. This would reveal whether this compound is a non-selective PDE inhibitor or if it exhibits selectivity for a particular isoform or family. For instance, theophylline is a non-selective PDE inhibitor, while other synthetic derivatives have been developed with greater selectivity. frontiersin.orgnih.gov

Kinase Inhibition Assays: In addition to PDEs, some xanthine derivatives have been shown to interact with other enzymes, including protein kinases. A broad kinase screening panel could be employed to identify any potential off-target effects or novel mechanisms of action for this compound.

Hypothetical PDE Inhibition Profile of this compound:

| PDE Isoform | IC50 (µM) |

| PDE1 | > 100 |

| PDE2 | 55.3 |

| PDE3 | 25.8 |

| PDE4 | 12.1 |

| PDE5 | 48.9 |

This table presents hypothetical data for illustrative purposes.

Proteomic and Transcriptomic Analysis of this compound Effects in Cellular Models

To gain a broader understanding of the cellular pathways modulated by this compound, proteomic and transcriptomic analyses would be performed on relevant cellular models (e.g., airway smooth muscle cells, neurons, or cardiac myocytes) treated with the compound.

Transcriptomic Analysis (RNA-Seq): This would involve sequencing the entire transcriptome of treated and untreated cells to identify genes that are differentially expressed in response to the compound. This could reveal novel mechanisms of action beyond PDE inhibition, such as effects on inflammatory signaling pathways or gene expression related to cellular proliferation and apoptosis. Studies on other xanthine alkaloids have shown that they can induce changes in gene expression related to their biosynthesis and degradation. nih.gov

Proteomic Analysis (Mass Spectrometry): This technique would be used to identify and quantify changes in the protein expression profile of cells following treatment with this compound. This could provide insights into the downstream effects of the compound on cellular signaling, metabolism, and structure.

These "omics" approaches would provide a comprehensive, unbiased view of the molecular effects of this compound and could help to identify novel therapeutic applications and potential off-target effects.

In Vivo Mechanistic Investigations in Pre Clinical Models of 1,3 Diallyl 7 Methylxanthine

Cardiovascular System Mechanistic Studies in Animal Models

There is currently a lack of published in vivo research specifically investigating the mechanistic effects of 1,3-Diallyl-7-methylxanthine on the cardiovascular system in animal models.

Hemodynamic Regulation and Cardiac Function Parameters

No studies were identified that reported on the in vivo effects of this compound on hemodynamic parameters such as blood pressure, heart rate, cardiac output, or total peripheral resistance. Similarly, data regarding its influence on cardiac function parameters, including contractility and ventricular performance, in animal models are not available in the reviewed literature.

Myocardial Ischemia-Reperfusion Injury Models (mechanistic insights)

The role of this compound in the context of myocardial ischemia-reperfusion injury has not been mechanistically evaluated in preclinical models. There are no available data to suggest its effects on infarct size, cardiomyocyte apoptosis, inflammatory responses, or oxidative stress following an ischemic event in vivo.

Arrhythmogenesis and Conduction System Modulation

No in vivo studies were found that investigated the effects of this compound on arrhythmogenesis or its potential to modulate the cardiac conduction system. Research on its influence on cardiac electrophysiology, including action potential duration and refractory periods in animal models, is absent from the current scientific literature.

Central Nervous System Mechanistic Studies in Animal Models

Specific in vivo mechanistic studies on the effects of this compound on the central nervous system in animal models are not available in the public domain.

Locomotor Activity and Exploratory Behavior (mechanistic implications)

There is no published research detailing the mechanistic implications of this compound on locomotor activity or exploratory behavior in preclinical animal models. The influence of this specific compound on neurotransmitter systems that govern these behaviors has not been reported.

Learning and Memory Function Modulation (mechanistic pathways)

The impact of this compound on learning and memory functions, and the associated mechanistic pathways, has not been investigated in in vivo models. There is a lack of data concerning its effects on synaptic plasticity, neurotransmitter release, or receptor binding related to cognitive processes.

Neuroprotection and Neurodegeneration Models (mechanistic exploration)

Analgesia and Nociception Pathways

Similarly, in vivo studies exploring the analgesic and nociceptive pathways affected by this compound are not extensively documented. The broader family of methylxanthines is known to interact with adenosine (B11128) receptors, which play a role in pain modulation. It is hypothesized that this compound may exert analgesic effects through similar mechanisms, but specific preclinical evidence is needed to confirm this and to detail the pathways involved.

Renal and Hepatic System Mechanistic Studies in Animal Models

Renal Hemodynamics and Electrolyte Excretion Modulation

The influence of this compound on renal hemodynamics and electrolyte excretion in animal models has not been specifically detailed in available research. Methylxanthines, in general, can act as diuretics by increasing renal blood flow and glomerular filtration rate, and by inhibiting sodium reabsorption in the renal tubules. The specific impact of the diallyl substitution in this compound on these renal functions requires dedicated investigation.

Hepatic Metabolism and Liver Function Regulation

Information regarding the hepatic metabolism and regulation of liver function by this compound in animal models is not well-established. The metabolic fate of this specific compound, including the enzymes involved in its biotransformation and its effects on hepatic function markers, remains an area for future research.

Respiratory System Mechanistic Studies in Animal Models

Lung Inflammation and Edema Models

A comprehensive search of scientific databases and literature yields no specific studies investigating the effects of this compound in preclinical models of lung inflammation and edema. While other methylxanthine derivatives have been evaluated for their anti-inflammatory properties in pulmonary models, there is no published data detailing the specific mechanistic actions of this compound in this context.

Immunological and Inflammatory Mechanistic Studies in Animal Models

There is no available scientific literature detailing the immunological and inflammatory mechanisms of this compound in animal models.

Systemic and Local Inflammatory Responses

No preclinical studies have been published that investigate the effects of this compound on systemic or local inflammatory responses. Research on related methylxanthine compounds suggests potential anti-inflammatory activity through mechanisms like adenosine receptor antagonism and phosphodiesterase inhibition, but these have not been specifically demonstrated for the 1,3-diallyl derivative nih.gov.

Autoimmune and Allergic Disease Models (mechanistic understanding)

There are no published findings from studies using this compound in animal models of autoimmune or allergic diseases. Therefore, its potential mechanisms of action in these conditions remain uninvestigated.

Metabolic Pathways and Biotransformation of this compound in Pre-clinical Models

The metabolic fate of this compound has not been specifically elucidated in any preclinical models according to available scientific literature. The metabolism of xanthine (B1682287) derivatives is generally complex and species-dependent. For other methylxanthines, metabolic pathways include N-demethylation and oxidation of the purine (B94841) ring, primarily carried out by cytochrome P450 (CYP) enzymes in the liver nih.govhmdb.ca. However, the biotransformation of the allyl groups at the N-1 and N-3 positions of this compound has not been documented.

Metabolite Identification and Elucidation

No studies have identified or structurally elucidated any metabolites of this compound in preclinical models. Research on other substituted xanthines suggests that metabolism could potentially occur on the side chains nih.gov. For this compound, this would involve modification of the diallyl groups, but this has not been experimentally verified.

Enzymatic Systems Involved in this compound Metabolism

The specific enzymatic systems responsible for the metabolism of this compound have not been identified. Based on the metabolism of other xanthines, it is plausible that hepatic enzymes such as CYP1A2 and CYP2E1 could be involved, particularly in the biotransformation of the core xanthine structure hmdb.ca. In some bacteria, N-demethylase enzymes (such as NdmA, NdmB, NdmC) are responsible for metabolizing methylxanthines nih.govjmb.or.kr. However, no research has confirmed the involvement of these or any other enzymatic systems in the biotransformation of this compound.

Note: The absence of data for the subsections above precludes the generation of interactive data tables as no research findings are available to populate them.

Organ and Tissue Distribution Studies

There is currently no available scientific literature detailing the distribution of this compound in various organs and tissues within preclinical models. Studies of this nature are essential to understand the pharmacokinetic profile of a compound, as they reveal where the substance travels in the body and where it may accumulate. This information is critical for assessing both potential efficacy at target sites and possible toxicity in non-target organs. Without such studies, the disposition of this compound within a biological system remains unknown.

Excretion Kinetics and Routes of Elimination

Similarly, there is a lack of published research on the excretion kinetics and routes of elimination for this compound in preclinical models. Excretion studies are fundamental to determining how a compound and its metabolites are removed from the body, which influences its duration of action and potential for accumulation. These investigations typically quantify the presence of the compound in urine, feces, and sometimes bile, to delineate the primary pathways of elimination. The half-life of a compound, a key parameter of its excretion kinetics, also cannot be determined without this data.

Computational and Structural Biology Approaches for 1,3 Diallyl 7 Methylxanthine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 1,3-Diallyl-7-methylxanthine, to the active site of a target protein.

Xanthine (B1682287) derivatives are well-known antagonists of adenosine (B11128) receptors (ARs), a family of G protein-coupled receptors (A1, A2A, A2B, and A3) that play crucial roles in various physiological processes. Molecular docking studies are essential to elucidate how this compound fits into the binding pocket of these receptor subtypes.

Docking simulations would place the this compound molecule into the crystal structure of an adenosine receptor (e.g., the A2A receptor). The xanthine core is expected to form key interactions that mimic the adenine (B156593) moiety of the endogenous ligand, adenosine. These interactions typically include hydrogen bonds and π-π stacking with conserved amino acid residues in the binding site. For instance, the carbonyl groups of the xanthine scaffold can form hydrogen bonds with residues like asparagine, while the bicyclic ring system can engage in stacking interactions with aromatic residues such as phenylalanine. acs.org

Table 1: Predicted Interactions of Xanthine Derivatives with Adenosine A2A Receptor

| Interaction Type | Key Amino Acid Residue | Ligand Moiety Involved |

|---|---|---|

| Hydrogen Bond | Asn253 | Xanthine Carbonyl Oxygen |

| π-π Stacking | Phe168 | Xanthine Imidazole (B134444) Ring |

| Hydrophobic Interaction | Ile274, Leu249 | N1, N3-substituents (e.g., diallyl) |

| Hydrogen Bond | Glu169 | N7-substituent (e.g., methyl) |

This table represents typical interactions observed for xanthine antagonists in the A2A receptor binding pocket based on computational studies.

Methylxanthines are also known inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. nih.gov This inhibitory action is another important mechanism contributing to their pharmacological effects. litfl.com Molecular docking can be used to predict the binding of this compound to the catalytic sites of various PDE isoforms (e.g., PDE4, PDE5, PDE9).

The xanthine core of the molecule is expected to occupy the same region as the purine (B94841) ring of the natural substrates (cAMP/cGMP). Key interactions would likely involve hydrogen bonding with a conserved glutamine residue that is critical for substrate recognition across many PDE families. unc.edu The isobutyl-methylxanthine (IBMX), a non-selective PDE inhibitor, demonstrates this common binding pattern. unc.edu The diallyl and methyl groups of this compound would project into adjacent hydrophobic pockets, and their specific fit would determine the compound's inhibitory potency and selectivity for different PDE isoforms. nih.gov

Molecular Dynamics Simulations to Characterize this compound Binding and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. mdpi.com An MD simulation of the this compound-receptor complex, initiated from a docked pose, can be used to assess the stability of the binding mode and observe conformational changes in both the ligand and the protein. acs.orgnih.gov

By simulating the complex in a realistic environment (e.g., solvated in a water box with ions), researchers can verify if the key interactions predicted by docking are maintained over time. The simulation can reveal how the flexible diallyl groups adapt their conformation within the binding pocket to optimize hydrophobic contacts. Furthermore, MD simulations can highlight subtle changes in the receptor's structure upon ligand binding, which are crucial for understanding the mechanism of antagonism and the propagation of the signal (or lack thereof) across the cell membrane. nih.gov Calculations of binding free energy, such as using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For this compound, a QSAR study would involve synthesizing and testing a series of analogues with systematic modifications at the N1, N3, N7, and C8 positions of the xanthine scaffold. uniroma1.it

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., electronic, steric, and hydrophobic properties), are calculated for each analogue. A statistical model is then built to relate these descriptors to the measured biological activity (e.g., binding affinity for an adenosine receptor).

Table 2: Example of a 2D-QSAR Equation for Xanthine Analogues

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are coefficients determined by regression analysis.

The resulting QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.gov The model also provides insights into which molecular properties are most important for activity, guiding future design efforts.

Pharmacophore Modeling for Rational Design of Novel Xanthine Derivatives

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model for adenosine receptor antagonists can be generated based on the structure of this compound and other known active xanthine derivatives. researchgate.net This model would define the essential spatial arrangement of features required for binding. For a typical xanthine antagonist, the model might include:

Two hydrogen bond acceptor features corresponding to the carbonyl oxygens.

A hydrophobic feature representing the region occupied by the N1 and N3 alkyl/allyl groups.

An aromatic ring feature for the purine core.

This validated pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules, with different core structures (scaffolds), that possess the required features for binding to the target receptor. nih.gov

De Novo Drug Design Strategies Based on the this compound Core

De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling molecular fragments or by growing a molecule within the constraints of a receptor's binding site. The xanthine core, being a "privileged scaffold" known to bind to multiple targets, is an excellent starting point for such strategies. nih.gov

Using the this compound structure as a foundation, de novo design algorithms can explore novel chemical space by:

Scaffold Hopping: Replacing the xanthine core with other chemical scaffolds that can present the key pharmacophoric features in the same spatial orientation.

Fragment Growing: Starting with the xanthine scaffold docked in the target's active site, the algorithm can systematically add and optimize substituents at various positions (N1, N3, N7, C8) to maximize favorable interactions with the protein. This approach could identify novel substituents that improve affinity or selectivity beyond the known diallyl groups. uniroma1.it

These computational strategies accelerate the discovery of new lead compounds by generating innovative molecular ideas that might not be conceived through traditional medicinal chemistry approaches.

In Silico Prediction of Metabolic Pathways for this compound

The prediction of metabolic pathways through computational, or in silico, methods is a critical component of modern drug discovery and development. These approaches allow for the early identification of potential metabolites, which can inform subsequent experimental studies and help in understanding the pharmacokinetic profile of a compound. For this compound, while direct experimental metabolic data is not extensively available, its metabolic fate can be predicted based on the well-established metabolism of other xanthine derivatives and the common biotransformation reactions catalyzed by drug-metabolizing enzymes.

In silico metabolism prediction tools, such as Semeta™, MetaSite, and BioTransformer, utilize a combination of knowledge-based rules and machine learning algorithms to forecast the metabolic routes of novel compounds. optibrium.commoldiscovery.comoptibrium.combiotransformer.ca These systems typically predict Phase I and Phase II metabolic reactions. Phase I reactions, which often involve oxidation, reduction, and hydrolysis, are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govyoutube.com For xanthine derivatives, N-dealkylation and oxidation are the most prominent metabolic transformations. mdpi.comnih.gov

The metabolic pathways of this compound are likely to involve the following key transformations:

N-Dealkylation of the Allyl Groups: The allyl groups at the N1 and N3 positions are susceptible to removal. This process, known as N-dealkylation, is a common metabolic pathway for compounds with N-alkyl substituents and is often mediated by CYP enzymes. mdpi.com The removal of one or both allyl groups would result in the formation of corresponding methylxanthine derivatives.

Hydroxylation of the Allyl Groups: The allyl side chains can undergo oxidation to form hydroxylated metabolites. This is a typical Phase I reaction where a hydroxyl group is introduced into the molecule, increasing its polarity and facilitating excretion.

N-Demethylation: The methyl group at the N7 position can be removed, a reaction analogous to the metabolism of caffeine (B1668208) and other methylxanthines which are known to be demethylated by enzymes like CYP1A2. hmdb.capensoft.net This would lead to the formation of a diallylxanthine.

Oxidation of the Xanthine Ring: The purine ring system itself can be a target for oxidation, potentially leading to the formation of uric acid derivatives. However, for some substituted xanthines, this pathway may be less favored compared to the metabolism of the substituents. nih.gov

The predicted metabolites of this compound would therefore include a variety of mono- and di-dealkylated, hydroxylated, and oxidized products. The relative prevalence of these metabolites would depend on the specific CYP isoforms involved and their affinity for the different sites on the parent molecule.

Predicted Metabolic Reactions and Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction | Potential Enzyme Family |

| 1-Allyl-7-methylxanthine | N-Dealkylation | Cytochrome P450 |

| 3-Allyl-7-methylxanthine | N-Dealkylation | Cytochrome P450 |

| 7-Methylxanthine (B127787) | N-Dealkylation (of both allyl groups) | Cytochrome P450 |

| 1,3-Diallylxanthine | N-Demethylation | Cytochrome P450 |

| 1-(Hydroxyallyl)-3-allyl-7-methylxanthine | Allyl Hydroxylation | Cytochrome P450 |

| 3-(Hydroxyallyl)-1-allyl-7-methylxanthine | Allyl Hydroxylation | Cytochrome P450 |

| 1,3-Diallyl-uric acid | Ring Oxidation | Xanthine Oxidase |

Analytical Methodologies for 1,3 Diallyl 7 Methylxanthine and Its Metabolites

Chromatographic Techniques for Quantification and Purification of 1,3-Diallyl-7-methylxanthine

Chromatographic methods are central to the separation, quantification, and purification of this compound from complex mixtures, such as biological fluids or reaction media. The choice of technique depends on the specific analytical requirements, including sensitivity, resolution, and throughput.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of xanthine (B1682287) derivatives lcms.cznih.gov. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach due to the compound's moderate lipophilicity conferred by the diallyl substitutions.

Stationary Phase: A C18 column is the most common choice for the separation of xanthine alkaloids, providing excellent resolution and peak shape lcms.cz. The increased hydrophobicity of this compound compared to naturally occurring methylxanthines like caffeine (B1668208) and theophylline (B1681296) suggests that it will be more strongly retained on a C18 stationary phase.

Mobile Phase: A typical mobile phase for the separation of xanthines consists of a mixture of water (often buffered) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727) lcms.cznih.gov. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of more retained compounds like this compound while still achieving good separation from potential polar metabolites. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the xanthine core.

Detection: Ultraviolet (UV) detection is commonly used for xanthine derivatives, as the purine (B94841) ring system exhibits strong absorbance in the UV region, typically around 270-280 nm. A photodiode array (PDA) detector can be particularly useful as it allows for the acquisition of the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

A study on the separation of new xanthine derivatives utilized a Phenomenex C18 column with a mobile phase consisting of a mixture of disodium (B8443419) phosphate (B84403) solution, acetonitrile, and methanol nih.gov. While specific conditions for this compound are not available, a similar approach would be a logical starting point for method development.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical set of starting parameters for method development, based on typical conditions for similar xanthine derivatives.

Gas Chromatography (GC) is another powerful technique for the separation of volatile and thermally stable compounds. While many xanthine derivatives have been analyzed by GC, they often require derivatization to increase their volatility and thermal stability nih.gov.

For this compound, its volatility is expected to be higher than that of unsubstituted or monomethylated xanthines, potentially allowing for direct analysis without derivatization. However, derivatization, for example, by silylation, could improve peak shape and reduce interactions with the stationary phase.

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be suitable for the separation.